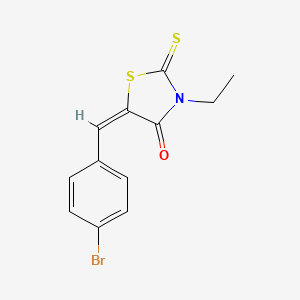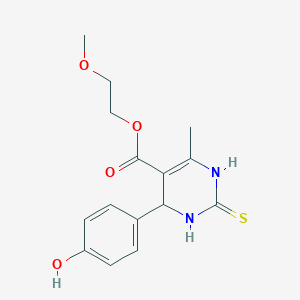
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as BBET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBET is a thiazolidinone derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one's mechanism of action involves the formation of a thioester intermediate with thiol-containing amino acids or proteins. This intermediate then undergoes a cyclization reaction to form a fluorescent product. This compound's mechanism of action as a catalyst involves the activation of the carbonyl group in the reactant, which undergoes a nucleophilic addition reaction with the other reactant to form the desired product.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in rats with induced colitis.
实验室实验的优点和局限性
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield and purity when synthesized using the methods mentioned above. This compound is also a fluorescent probe that can be easily detected using fluorescence spectroscopy, which makes it a useful tool for studying thiol-containing amino acids and proteins. However, this compound has some limitations, such as its potential toxicity at high concentrations and its limited solubility in water.
未来方向
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several potential future directions for scientific research, including its application as a fluorescent probe for detecting thiol-containing biomolecules in vivo. This compound can also be modified to improve its solubility and reduce its toxicity, which would expand its potential applications in various fields. Furthermore, this compound's anti-cancer properties can be further studied to understand its mechanism of action and potential clinical applications. Overall, this compound has significant potential for scientific research in various fields, and further studies are needed to fully understand its properties and applications.
合成方法
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized using different methods, including the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate to form ethyl 2-(4-bromobenzylidene)cyanoacetate. The latter compound is then reacted with thiourea to form this compound. Another method involves the reaction of ethyl 2-cyano-3-(4-bromobenzylidene)acrylate with thiourea to form this compound. These methods have been used to synthesize this compound with high yield and purity.
科学研究应用
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been used in scientific research for various applications, including as a fluorescent probe for detecting thiol-containing amino acids and proteins. This compound has also been used as a catalyst in organic synthesis reactions, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Furthermore, this compound has been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPOAXWIFPXKAK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)
![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)

![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)

![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine](/img/structure/B4930882.png)

![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
